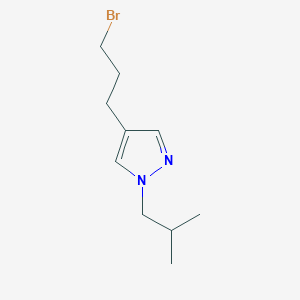
4-(3-Bromopropyl)-1-isobutyl-1h-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromopropyl)-1-isobutyl-1H-pyrazole is an organic compound belonging to the pyrazole family, which consists of five-membered heterocyclic compounds containing three nitrogen and two carbon atoms. This compound is characterized by the presence of a bromopropyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-1-isobutyl-1H-pyrazole typically involves the reaction of 1-isobutyl-1H-pyrazole with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromopropyl)-1-isobutyl-1H-pyrazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form new derivatives.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to remove the bromine atom and form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, and sodium methoxide are commonly used nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic conditions is a common oxidizing agent. The reaction is usually performed at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are used for catalytic hydrogenation reactions. The reactions are conducted under atmospheric or slightly elevated pressures.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of carboxylic acids, ketones, and aldehydes.
Reduction: Formation of hydrocarbons and dehalogenated products.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromopropyl)-1-isobutyl-1H-pyrazole has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules and pharmaceuticals.
Catalysis: Acts as a catalyst in polymerization reactions and other organic transformations.
Biological Research: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Material Science: Used in the development of new materials with unique properties, such as corrosion inhibitors and antioxidants.
Wirkmechanismus
The mechanism of action of 4-(3-Bromopropyl)-1-isobutyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with different biological activities. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
- 4-(3-Bromopropyl)-1H-pyrazole
- 4-(3-Chloropropyl)-1-isobutyl-1H-pyrazole
Uniqueness
4-(3-Bromopropyl)-1-isobutyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. The presence of the isobutyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H17BrN2 |
|---|---|
Molekulargewicht |
245.16 g/mol |
IUPAC-Name |
4-(3-bromopropyl)-1-(2-methylpropyl)pyrazole |
InChI |
InChI=1S/C10H17BrN2/c1-9(2)7-13-8-10(6-12-13)4-3-5-11/h6,8-9H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
NOFPESGNGCPHII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=C(C=N1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


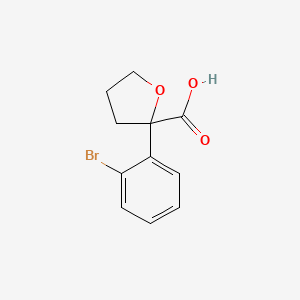

![[2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B13597650.png)
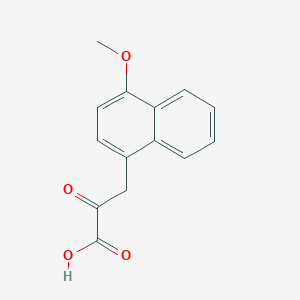
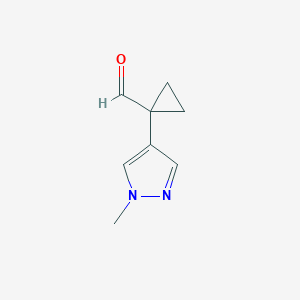


![3-[2-(Methylsulfanyl)phenyl]propanal](/img/structure/B13597670.png)
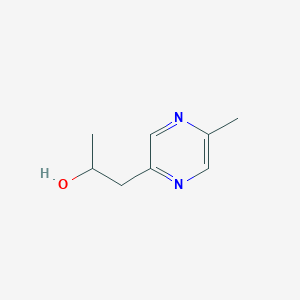


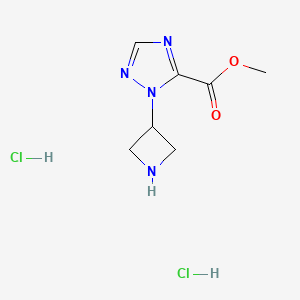
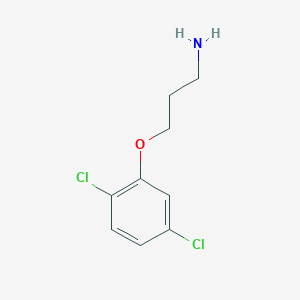
![1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride](/img/structure/B13597714.png)
